Ethyl 2-acetyl-3-(dimethylamino)acrylate

Organic Synthesis Process Chemistry Material Handling

Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4) is a beta-enamino ester belonging to the class of 2-(dimethylaminomethylene)-3-oxobutanoate derivatives. The compound features a reactive enaminone core with three orthogonal functional handles: an electrophilic α,β-unsaturated ester system, a nucleophilic enamine nitrogen, and a pendant acetyl ketone.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 51145-57-4
Cat. No. B016498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-3-(dimethylamino)acrylate
CAS51145-57-4
Synonyms2-[(Dimethylamino)methylene]-3-oxo-butanoic Acid Ethyl Ester;  2-Acetyl-3-dimethylaminoacrylic Acid Ethyl Ester;  Ethyl 2-Acetyl-3-dimethylaminoacrylate;  Ethyl 2-Dimethylaminomethylene-3-oxobutanoate; 
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CN(C)C)C(=O)C
InChIInChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
InChIKeyLQSOVGAUOHMPLK-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4): A Multifunctional Enaminone Building Block for Heterocyclic Synthesis


Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4) is a beta-enamino ester belonging to the class of 2-(dimethylaminomethylene)-3-oxobutanoate derivatives . The compound features a reactive enaminone core with three orthogonal functional handles: an electrophilic α,β-unsaturated ester system, a nucleophilic enamine nitrogen, and a pendant acetyl ketone . This architecture enables regioselective cyclocondensation with diverse bis-nucleophiles to furnish pyrazoles, pyrimidines, triazoles, pyrans, and fused polyheterocyclic scaffolds [1]. Structurally, the compound exists predominantly in the (E)-configuration with intramolecular hydrogen bonding between the carbonyl oxygen and the dimethylamino methylene proton, stabilizing the planar conformation essential for subsequent annulation reactions.

Procurement Alert: Why Substituting Ethyl 2-acetyl-3-(dimethylamino)acrylate (51145-57-4) with Methyl or tert-Butyl Analogs Disrupts Synthetic Workflows


Beta-enamino esters of the 2-(dimethylaminomethylene)-3-oxobutanoate family are not functionally interchangeable in synthetic workflows. The ester alkyl group (ethyl vs. methyl vs. tert-butyl) dictates three critical parameters that alter experimental outcomes: (i) physical state at ambient temperature, which determines handling and dosing methodologies; (ii) thermal stability and boiling point, which constrain reaction temperature ceilings and purification protocols; and (iii) steric and electronic modulation of the electrophilic carbonyl, which governs regioselectivity in cyclocondensation reactions . Methyl analog (CAS 203186-56-5) is a solid with a melting point of 62-67°C, while tert-butyl analog (CAS 93552-74-0) introduces steric bulk that may retard nucleophilic attack at the ester carbonyl. The ethyl ester variant (CAS 51145-57-4) remains a free-flowing liquid at room temperature, facilitating gravimetric dispensing, inert-atmosphere transfer, and direct use without pre-heating. Substitution without re-optimization of stoichiometry, solvent choice, or temperature ramps can lead to incomplete conversion, altered product distributions, or irreproducible yields . The following section provides quantitative differentiation across the most relevant comparators.

Quantitative Comparator Evidence: Ethyl 2-acetyl-3-(dimethylamino)acrylate (51145-57-4) vs. Methyl and tert-Butyl Analogs


Physical State Differentiation: Liquid vs. Solid Handling at Ambient Laboratory Conditions

Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4) exists as a liquid at standard laboratory temperature (20°C), whereas the methyl ester analog (CAS 203186-56-5) is a crystalline solid requiring melting prior to use . The tert-butyl analog (CAS 93552-74-0) is also reported as a solid or viscous semi-solid . The liquid physical form eliminates the need for pre-heating, simplifies inert-atmosphere transfers, and enables precise volumetric or gravimetric dispensing without solid-handling equipment.

Organic Synthesis Process Chemistry Material Handling

Thermal Processing Range: Boiling Point and Distillation Feasibility

Ethyl 2-acetyl-3-(dimethylamino)acrylate exhibits a boiling point of approximately 246°C at 760 mmHg, enabling purification by atmospheric or reduced-pressure distillation without decomposition . In contrast, the methyl analog (CAS 203186-56-5) is a solid that would require melting and subsequent high-temperature distillation, with no reported boiling point in available technical data sheets, suggesting distillation is not a standard purification route for this analog . The ethyl ester's liquid state combined with a defined boiling point permits straightforward removal of volatile impurities and solvent residues via distillation.

Purification Process Optimization Thermal Stability

Molecular Weight and Shipping/Economy Considerations

Ethyl 2-acetyl-3-(dimethylamino)acrylate (MW: 185.22 g/mol) offers a molar mass intermediate between the methyl analog (MW: 171.19 g/mol) and tert-butyl analog (MW: 213.27 g/mol) . This intermediate molecular weight balances atom economy with the ethyl ester's favorable physical properties. For bulk procurement, the ethyl variant is more widely stocked by major chemical suppliers (Thermo Fisher, Sigma-Aldrich, TCI, AK Scientific) compared to the methyl or tert-butyl analogs, which typically require custom synthesis or have longer lead times .

Procurement Cost Efficiency Supply Chain

Synthetic Accessibility and Yield Efficiency

Ethyl 2-acetyl-3-(dimethylamino)acrylate is prepared via condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), a robust protocol delivering yields up to 99% under reflux conditions . This high-yielding transformation has been validated across multiple independent protocols, with reaction completion within 1-3 hours [1]. The methyl analog requires analogous condensation using methyl acetoacetate, but the resulting solid product introduces crystallization and isolation complexities not encountered with the liquid ethyl variant.

Synthetic Methodology Process Development Yield Optimization

Storage Stability and Shelf-Life Requirements

Ethyl 2-acetyl-3-(dimethylamino)acrylate demonstrates adequate stability for routine laboratory use under recommended storage conditions (2-8°C under argon) with a typical shelf life of 6 months [1]. This storage profile is comparable to or more favorable than the methyl analog, which also requires cool, dry storage conditions due to its solid crystalline nature . However, the ethyl variant's liquid state at refrigerator temperatures (2-8°C) permits direct withdrawal without the need for warming cycles that could induce thermal stress or moisture condensation in the methyl solid.

Stability Storage Shelf Life Quality Assurance

Regioselectivity in Pyrazole Cyclocondensation

Beta-enamino esters of the 2-(dimethylaminomethylene)-3-oxobutanoate class react with hydrazines to yield pyrazole-4-carboxylates. The ethyl ester variant (CAS 51145-57-4) is widely employed as the benchmark substrate for this transformation, with regioselectivity dictated by the electrophilicity of the enaminone carbonyl and the steric accessibility of the beta-position [1]. The tert-butyl analog introduces additional steric bulk that may attenuate nucleophilic attack at the ester carbonyl, potentially altering regiochemical outcomes or requiring forced reaction conditions . The ethyl ester represents the established reference substrate for pyrazole annulation, with reaction conditions and product distributions well-characterized in the primary literature.

Heterocyclic Chemistry Regioselectivity Drug Discovery

Defined Application Scenarios for Ethyl 2-acetyl-3-(dimethylamino)acrylate (51145-57-4) Based on Quantitative Differentiation


Automated High-Throughput Parallel Synthesis of Heterocyclic Libraries

The liquid physical state of Ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS 51145-57-4) at ambient temperature enables direct integration into automated liquid-handling platforms without pre-heating or solid-dissolution steps. This property eliminates the variability associated with weighing hygroscopic solids or preparing stock solutions, ensuring consistent stoichiometry across multi-well reaction arrays [1]. Researchers engaged in diversity-oriented synthesis or medicinal chemistry lead optimization will benefit from reduced manual intervention and improved inter-well reproducibility.

Scaled Process Chemistry Requiring Distillation-Based Purification

For process development campaigns where chromatographic purification is economically impractical, the defined boiling point of Ethyl 2-acetyl-3-(dimethylamino)acrylate (~246°C at 760 mmHg) supports distillation as a viable purification method [1]. The methyl analog, being a solid, lacks this purification flexibility. The ethyl variant is therefore preferentially selected for kilogram-scale syntheses of heterocyclic intermediates destined for API (Active Pharmaceutical Ingredient) manufacturing, where cost-effective purification is paramount.

Pyrazole and Fused Pyrazole Synthesis in Medicinal Chemistry

Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as the literature-precedented substrate for regioselective pyrazole-4-carboxylate synthesis via cyclocondensation with hydrazines [1]. The tert-butyl analog's steric bulk may compromise regioselectivity or reaction rates, making the ethyl ester the default choice for medicinal chemists synthesizing pyrazole-containing pharmacophores. This established precedent reduces method-development time and ensures reliable access to pyrazole scaffolds for SAR (Structure-Activity Relationship) studies.

Long-Term Multi-Step Synthetic Campaigns with Defined Storage Windows

In academic or industrial settings where intermediates must be procured in advance of multi-week synthetic sequences, the documented 6-month stability window of Ethyl 2-acetyl-3-(dimethylamino)acrylate at 2-8°C under argon provides assurance of material integrity [1]. This contrasts with the methyl analog's unspecified 'long-term' storage guidance, which introduces quality-control ambiguity. Procurement specialists can confidently stock the ethyl variant for scheduled synthetic campaigns without risking batch-to-batch variability due to storage-induced degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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